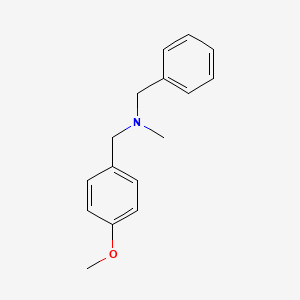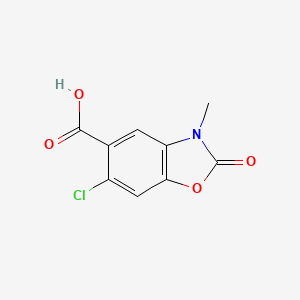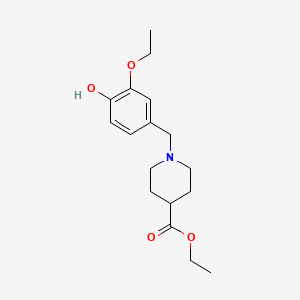![molecular formula C14H17F4NO3 B5885376 N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide, also known as TFPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is synthesized through a specific method that involves the use of various reagents and solvents.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme that is involved in the production of leukotrienes, which are potent inflammatory mediators.
Biochemical and Physiological Effects:
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been shown to have significant biochemical and physiological effects. Studies have shown that the compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide inhibits the proliferation of tumor cells and induces apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide in lab experiments is its potent anti-inflammatory and antitumor properties. The compound is also stable and can be easily synthesized in the laboratory. However, one of the limitations of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide. One area of research is the development of new drugs based on N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide, which could lead to the development of more potent and selective inhibitors of COX-2 and 5-LOX. Additionally, the use of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide in combination with other drugs for the treatment of various diseases could be explored.
Synthesemethoden
The synthesis of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide involves the use of various reagents and solvents. In the initial step, cyclopentylamine is reacted with 2,2,3,3-tetrafluoropropyl chloroformate to form N-cyclopentyl-5-(2,2,3,3-tetrafluoropropyl)isoxazolidin-3-one. The resulting compound is then reacted with furfurylamine to form N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the development of new drugs for various diseases. N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been found to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO3/c15-13(16)14(17,18)8-21-7-10-5-6-11(22-10)12(20)19-9-3-1-2-4-9/h5-6,9,13H,1-4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCSSRGAJKTIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)

![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)


![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)

![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)

![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)
